Product packaging for 2,4-Hexadiyne(Cat. No.:CAS No. 2809-69-0)

2,4-Hexadiyne

Cat. No.: B1329798
CAS No.: 2809-69-0
M. Wt: 78.11 g/mol
InChI Key: PCTCNWZFDASPLA-UHFFFAOYSA-N
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Description

2,4-Hexadiyne, also known as dimethyldiacetylene, is a solid compound of interest in advanced materials research, particularly as a fundamental monomer for the synthesis of polydiacetylenes . These polymers are studied for their unique structural, spectral, and optical properties, which can change in response to thermal, chemical, or mechanical stimuli, making them candidates for sensor applications . The compound has a molecular formula of C6H6 and a molecular weight of 78.11 g/mol . It is characterized by a melting point of approximately 66 °C and a boiling point of around 129 °C . As a flammable solid, it is air-sensitive and requires storage in a cool, dark place under inert gas . Researchers utilize this reagent under controlled conditions to investigate topochemical polymerization reactions, a process that depends on the specific orientation of monomer molecules in a crystal lattice . The product is provided with a minimum purity of 98.0% (GC) . Handling and Safety: This compound is classified as a flammable solid (H228) . Precautions include keeping the material away from heat and open flames, grounding equipment, and using appropriate personal protective equipment . Disclaimer: This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6 B1329798 2,4-Hexadiyne CAS No. 2809-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexa-2,4-diyne
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InChI

InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H3
Source PubChem
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InChI Key

PCTCNWZFDASPLA-UHFFFAOYSA-N
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Canonical SMILES

CC#CC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6
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DSSTOX Substance ID

DTXSID70182367
Record name 2,4-Hexadiyne
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Molecular Weight

78.11 g/mol
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Physical Description

Yellow-brown crystalline solid; [Alfa Aesar MSDS]
Record name 2,4-Hexadiyne
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Vapor Pressure

32.5 [mmHg]
Record name 2,4-Hexadiyne
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CAS No.

2809-69-0
Record name 2,4-Hexadiyne
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Synthetic Methodologies and Derivatization Strategies for 2,4 Hexadiyne and Its Analogues

Classical and Contemporary Synthetic Routes to 2,4-Hexadiyne

The synthesis of the this compound core can be achieved through several established methods, with coupling reactions being the most prominent.

Synthesis from Propargyl Alcohol via Glaser Cross-Coupling

A well-established and safe method for preparing This compound-1,6-diol (B1360023) is the oxidative coupling of propargyl alcohol, a reaction often referred to as the Glaser coupling. google.com This method avoids the use of the hazardous and explosive diacetylene. google.com The reaction typically involves the use of a copper(I) salt, such as copper(I) chloride, and an amine base in the presence of an oxidant, often oxygen. mdpi.com

The general reaction is as follows:

2 HC≡CCH₂OH + 2 Cu⁺ → 2 HC≡CCH₂OCu + 2 H⁺ 2 HC≡CCH₂OCu --(O₂)--> HOCH₂C≡C-C≡CCH₂OH + 2 Cu⁺

One of the challenges with this method is the relatively low solubility of the product, this compound-1,6-diol, which can precipitate from the reaction mixture, making purification costly. google.com Recent advancements have focused on improving the process by using solvents like butanol to keep the product dissolved and employing techniques such as electrodialysis for more efficient removal of catalyst salts. google.com

A typical laboratory-scale synthesis involves reacting propargyl alcohol in a mixture of methanol (B129727), pyridine (B92270), and copper(I) chloride at a slightly elevated temperature while bubbling oxygen through the solution. mdpi.com After the reaction, the product is typically extracted and purified by recrystallization. mdpi.com

Oxidative Coupling Approaches for Substituted 2,4-Hexadiynes

The principle of oxidative coupling extends to the synthesis of substituted 2,4-hexadiynes. This approach is versatile for creating symmetrical diynes by coupling two identical terminal alkynes. Various oxidizing agents and catalyst systems can be employed, including iron(III) chloride (FeCl₃) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), which are known to be efficient and cost-effective reagents for the oxidative dimerization of phenols and other compounds. jraic.com

For instance, 1,6-bis-(N-phenothiazinyl)-2,4-hexadiyne has been synthesized in high yield through the oxidative coupling of N-propargyl phenothiazine (B1677639). researchgate.net Similarly, the synthesis of 1,6-di-(N-carbazolyl)-2,4-hexadiyne involves the coupling of carbazole-containing precursors. chemicalbook.com These reactions demonstrate the broad applicability of oxidative coupling for incorporating large, functional substituents onto the this compound framework.

Functionalization of the this compound Backbone

The reactivity of the this compound core, particularly at its terminal positions, allows for a wide range of derivatization strategies to tailor its properties for specific applications.

Terminal Hydroxyl Group Derivatization (e.g., this compound-1,6-diol)

The terminal hydroxyl groups of this compound-1,6-diol are prime sites for functionalization. These groups can be converted into a variety of other functional groups, significantly altering the molecule's properties.

One common derivatization is the conversion to sulfonate esters. For example, this compound-1,6-diol can be reacted with p-toluenesulfonyl chloride in the presence of a base like potassium hydroxide (B78521) to yield this compound-1,6-diyl bis-(p-toluenesulfonate). mdpi.comresearchgate.net This modification can improve properties like solubility and facilitate further reactions or polymerization.

Another approach involves esterification with other acid chlorides. For example, reaction with phenylacetyl chloride yields this compound-1,6-bis(phenylacetate), and condensation with salicoyl chloride produces this compound-1,6-disalicylate. rdd.edu.iq These derivatizations introduce aromatic groups that can influence the molecule's electronic and packing properties.

Starting MaterialReagentProduct
This compound-1,6-diolp-Toluenesulfonyl chlorideThis compound-1,6-diyl bis-(p-toluenesulfonate)
This compound-1,6-diolPhenylacetyl chlorideThis compound-1,6-bis(phenylacetate)
This compound-1,6-diolSalicoyl chlorideThis compound-1,6-disalicylate

Aromatic and Heteroaromatic Substituent Incorporation (e.g., N-phenothiazinyl, nictonyloxy, carbazolyl derivatives)

Incorporating aromatic and heteroaromatic substituents directly onto the this compound backbone is a key strategy for developing materials with specific electronic and optical properties. This is typically achieved through the oxidative coupling of propargyl-functionalized aromatic or heteroaromatic compounds.

N-phenothiazinyl Derivatives: The synthesis of 1,6-bis-(N-phenothiazinyl)-2,4-hexadiyne is accomplished by the oxidative coupling of N-propargyl phenothiazine. researchgate.netbrandeis.edu This introduces the electron-donating phenothiazine moiety, which can be valuable for creating charge-transfer materials.

Carbazolyl Derivatives: Similarly, 1,6-di-(N-carbazolyl)-2,4-hexadiyne is synthesized from carbazole (B46965) precursors. chemicalbook.comdntb.gov.ua Carbazole is a well-known photoactive group, and its incorporation can lead to materials with interesting photophysical properties. The synthesis can proceed via coupling of N-propargylcarbazole.

Nicotinyloxy Derivatives: While direct synthesis of nicotinyloxy-substituted this compound via oxidative coupling is less commonly detailed, the principle of esterifying this compound-1,6-diol with nicotinoyl chloride represents a viable synthetic route.

PrecursorProduct
N-propargyl phenothiazine1,6-bis-(N-phenothiazinyl)-2,4-hexadiyne
N-propargylcarbazole1,6-di-(N-carbazolyl)-2,4-hexadiyne

Phenyl Group Substitution (e.g., 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol)

The introduction of multiple phenyl groups at the terminal positions of the this compound backbone leads to sterically hindered and electronically distinct molecules. A prime example is 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol. molaid.comontosight.ai

The synthesis of this compound can be achieved through the coupling of 1,1-diphenyl-2-propyn-1-ol. This reaction follows the general principles of oxidative coupling, where the terminal alkyne of the starting material is dimerized to form the central diyne core. The presence of the four phenyl groups imparts significant rigidity and influences the crystal packing of the molecule. researchgate.net

PrecursorProduct
1,1-Diphenyl-2-propyn-1-ol1,1,6,6-Tetraphenyl-2,4-hexadiyne-1,6-diol

Preparation of Specific this compound Analogues for Mechanistic Studies

The synthesis of specific analogues of this compound is crucial for probing reaction mechanisms and understanding structure-property relationships. By systematically modifying the parent structure, researchers can gain insights into the electronic and steric effects that govern its reactivity and polymerization behavior. One such key analogue, this compound-1,6-diyl bis(p-toluenesulfonate), has been instrumental in studying the kinetics and mechanisms of solid-state and liquid-state polymerization. mdpi.comu-tokyo.ac.jp

Synthesis of this compound-1,6-diyl bis-(p-toluenesulfonate)

The synthesis of this compound-1,6-diyl bis(p-toluenesulfonate), also referred to as the bis(p-toluenesulfonate) of this compound-1,6-diol or PTS, is a multi-step process that begins with the oxidative coupling of propargyl alcohol to form the precursor diol, followed by tosylation. mdpi.comresearchgate.net This compound is particularly noteworthy for its well-documented polymerization kinetics, making it an excellent reference system for comparative studies. mdpi.com

Step 1: Synthesis of Hexa-2,4-diyne-1,6-diol

The initial step involves the Glaser cross-coupling of propargyl alcohol to produce hexa-2,4-diyne-1,6-diol. mdpi.com This reaction is typically carried out in the presence of a copper(I) chloride catalyst and a base such as pyridine in a methanol solvent. Oxygen is bubbled through the reaction mixture to facilitate the oxidative coupling. mdpi.com

A general procedure involves charging a round-bottom flask with propargyl alcohol, pyridine, copper(I) chloride, and methanol. The mixture is heated, and oxygen is passed through it for several hours. mdpi.com After the reaction is complete, the workup involves removal of the solvent, extraction with an organic solvent like diethyl ether, and purification. The crude product can be purified by recrystallization from a suitable solvent such as benzene (B151609), followed by column chromatography. mdpi.com It is important to note that the diol precursor can also be prepared via the reaction of diacetylene with formaldehyde (B43269) in the presence of a silver catalyst. google.com

Step 2: Synthesis of this compound-1,6-diyl bis-(p-toluenesulfonate)

The second step is the tosylation of the hexa-2,4-diyne-1,6-diol. This is achieved by reacting the diol with p-toluenesulfonyl chloride in the presence of a base, typically in an aqueous alkaline solution. An improved procedure for this synthesis has been described to yield high-purity product. researchgate.net

It is crucial to perform the synthesis, isolation, and purification of the target monomer in the dark, using a red lamp, as the compound is sensitive to light. mdpi.com

The reaction progress and product purity can be monitored and confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for characterization. For instance, the 1H NMR spectrum of hexa-2,4-diyne-1,6-diol in D2O shows a characteristic singlet at approximately 4.28 ppm, corresponding to the four methylene (B1212753) protons (CH2). mdpi.com The 13C NMR spectrum provides further structural confirmation with signals around 49.83, 68.74, and 77.33 ppm. mdpi.com Solid-state 13C NMR has also been employed to investigate the thermal polymerization of the PTS monomer. researchgate.net

The table below summarizes the key reactants and conditions for the synthesis of this compound-1,6-diyl bis(p-toluenesulfonate).

Step Reactants Reagents/Catalysts Solvent Key Conditions Product
1 Propargyl alcoholCopper(I) chloride, Pyridine, OxygenMethanolHeating to 35 °C, Oxygen bubbling for 4 hoursHexa-2,4-diyne-1,6-diol
2 Hexa-2,4-diyne-1,6-diolp-Toluenesulfonyl chlorideAqueous alkaline solutionReaction carried out in the darkThis compound-1,6-diyl bis(p-toluenesulfonate)

The resulting this compound-1,6-diyl bis(p-toluenesulfonate) is a valuable compound for mechanistic studies, particularly in the field of polymer chemistry. Its well-defined structure and reactivity have allowed for detailed investigations into the topochemical polymerization mechanism through techniques such as X-ray diffraction, visible spectroscopy, and differential scanning calorimetry (DSC). researchgate.netacs.org These studies have provided significant insights into the solid-state polymerization of diacetylenes. u-tokyo.ac.jpresearchgate.net

Polymerization Pathways and Mechanisms of 2,4 Hexadiyne Derivatives

Topochemical Polymerization in Crystalline Solids

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the reacting molecules, leading to a polymer with a specific, well-defined structure. This process is particularly relevant for diacetylene derivatives like 2,4-hexadiyne, which can polymerize to form nearly perfect polymer single crystals. acs.org

Influence of Crystal Packing and Intermolecular Distances on Reactivity

The reactivity of this compound derivatives in the solid state is critically dependent on the geometry of the monomer packing in the crystal lattice. europhysicsnews.org For a topochemical polymerization to occur, the monomer molecules must be aligned in a specific orientation that facilitates the 1,4-addition reaction.

Key parameters that govern reactivity include:

Intermolecular Distance: The distance between adjacent diacetylene rods is a crucial factor. A separation of approximately 0.4 nm between reactive centers is generally required for solid-state reactions. europhysicsnews.org For instance, in the case of 1,6-bis-(N-phenothiazinyl)-2,4-hexadiyne, the large intermolecular distance of 7.35 Å between acetylenic carbons precludes the typical solid-state reactivity. brandeis.edutandfonline.com

Molecular Orientation: The angle of the diacetylene rod with respect to the crystallographic axes is also important. The polymerization of 2,4-hexadiynediol requires a significant molecular rotation of at least 28 degrees, which can contribute to the activation energy of the polymerization. aip.org

Side-Group Influence: The substituent groups (R-groups) attached to the diacetylene core play a vital role in dictating the crystal packing. europhysicsnews.org They must be of a suitable size and nature to arrange the diacetylene units into a reactive conformation. europhysicsnews.org For example, topochemical polymerization is observed for This compound-1,6-diol (B1360023) derivatives with benzenesulfonate (B1194179) and p-methoxybenzenesulfonate substituents, while others may form unreactive crystalline modifications. capes.gov.br

The table below summarizes the crystallographic data for a non-reactive derivative of this compound, highlighting how its crystal structure prevents polymerization.

CompoundCrystal SystemSpace GroupUnit Cell ParametersIntermolecular DistancesReactivity
1,6-bis-(N-phenothiazinyl)-2,4-hexadiyneMonoclinicC2/ca=14.9500(18) Å; b=13.5512(15) Å; c=12.0116(10) Å; β=102.628(9)°The intermolecular distances and arrangement preclude usual diacetylene reactivity. brandeis.edutandfonline.comtandfonline.comDecomposes upon heating at 145°C. brandeis.edutandfonline.comtandfonline.com

Kinetics and Thermodynamics of Solid-State Polymerization

The kinetics of solid-state polymerization of this compound derivatives, particularly the well-studied this compound-1,6-diol bis(p-toluenesulfonate) (PTS), often exhibit complex behavior. researchgate.net The thermal polymerization of PTS is characterized by two distinct phases: an initial slow "induction period" followed by a rapid "autocatalytic" phase. tandfonline.comresearchgate.nettandfonline.com The autocatalytic behavior is a hallmark of many diacetylene polymerizations. researchgate.net

The reaction kinetics can be described by first-order kinetics during the fast polymerization regime. tandfonline.comtandfonline.com The activation energy for the thermal polymerization of PTS has been determined to be approximately 22.3-22.5 kcal/mol (around 94 kJ/mol). tandfonline.comresearchgate.net This value appears to be consistent across both the induction and autocatalytic stages, suggesting a common rate-controlling step, likely chain initiation. tandfonline.comresearchgate.net However, isoconversional analysis reveals that the effective activation energy for solid-state polymerization varies significantly as the reaction progresses, indicating a multi-step kinetic process. mdpi.com

The heat of polymerization (ΔHp) for PTS has been measured to be around -31.2 to -36.5 kcal/mol. researchgate.nettandfonline.com This exothermic nature indicates that the polymer is thermodynamically more stable than the monomer.

The following table presents kinetic and thermodynamic data for the solid-state polymerization of a this compound derivative.

ParameterValueCompound
Activation Energy (Ea)22.5 kcal/molThis compound-1,6-diol bis(p-toluenesulfonate) (PTS) researchgate.net
Heat of Polymerization (ΔHp)-36.5 kcal/molThis compound-1,6-diol bis(p-toluenesulfonate) (PTS) researchgate.net
Activation Energy (Ea)22.3 ± 0.9 kcal/molThis compound-1,6-diol bis(p-toluenesulfonate) (PTS) tandfonline.com
Heat of Polymerization (ΔHp)-31.2 kcal/mol (single crystal)This compound-1,6-diol bis(p-toluenesulfonate) (PTS) tandfonline.com

Monomer-Polymer Phase Transformations in Solid State

The solid-state polymerization of this compound derivatives involves a phase transformation from the monomer crystal to the polymer crystal. This transformation can occur in a few different ways. In some systems, like with 1,6-di(N-carbazolyl)-2,4-hexadiyne (DCHD), the transformation is quasi-homogeneous. nih.govtandfonline.com This means the lattice parameters change continuously as a function of monomer-to-polymer conversion, passing through a series of crystalline intermediate states. tandfonline.com The polymer is essentially forming a solid solution within the monomer lattice. aip.org

In other cases, particularly upon thermal annealing of partially polymerized samples, phase separation can occur, leading to distinct monomer and amorphous polymer phases. aip.org The transformation is analogous to a martensitic phase transition in some respects, with defined invariant planes. tandfonline.com The process is often mediated by defects in the crystal lattice. nih.gov For DCHD, the polymerization can be induced by heat treatment or γ-irradiation. kyoto-u.ac.jp Studies using cryo-transmission electron microscopy (cryo-TEM) on epitaxially grown films of DCHD have shown that at intermediate stages of polymerization, monomer and polymer crystallites coexist as small domains. kyoto-u.ac.jp

Liquid-State Polymerization of this compound Derivatives

While solid-state polymerization is a hallmark of diacetylenes, derivatives of this compound can also undergo polymerization in the liquid state, exhibiting different kinetic and mechanistic features.

Distinct Kinetic and Mechanistic Characteristics

The liquid-state polymerization of this compound derivatives, such as this compound-1,6-diyl bis-(p-toluenesulfonate), shows significant differences from its solid-state counterpart. mdpi.com

Kinetics:

A detailed investigation using calorimetric and spectroscopic techniques revealed that liquid-state polymerization is governed by a well-defined rate-limiting step, as evidenced by a nearly constant isoconversional activation energy. mdpi.comresearchgate.netscilit.comcobiss.netnih.gov This is in stark contrast to the solid-state reaction where the activation energy varies widely. mdpi.comresearchgate.netscilit.comcobiss.netnih.gov

The reaction in the liquid state follows an unusual zero-order reaction model, whereas the solid-state polymerization exhibits autocatalytic behavior. mdpi.comresearchgate.netscilit.comcobiss.netnih.gov

The activation energy for the liquid-state polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate) is approximately 106 ± 2 kJ mol⁻¹. mdpi.com

Thermodynamics:

The thermodynamic parameters also differ significantly. The heat of reaction for the liquid-state process is substantially higher than in the solid state (360 ± 5 kJ mol⁻¹ vs. 128 ± 4 kJ mol⁻¹). mdpi.com

Mechanism:

The liquid-state polymerization leads to a quantitative elimination of the p-toluenesulfonate group, forming p-toluenesulfonic acid and a polymer with a markedly different chemical and phase composition compared to the solid-state product. mdpi.comscilit.comcobiss.netnih.gov

The following table provides a comparison of the kinetic and thermodynamic parameters for the solid-state versus liquid-state polymerization of a this compound derivative.

ParameterSolid-State PolymerizationLiquid-State Polymerization
Reaction Model AutocatalyticZero-order mdpi.comresearchgate.netscilit.comcobiss.netnih.gov
Activation Energy Varies (68 to 95 kJ mol⁻¹) mdpi.comConstant (106 ± 2 kJ mol⁻¹) mdpi.com
Heat of Reaction 128 ± 4 kJ mol⁻¹ mdpi.com360 ± 5 kJ mol⁻¹ mdpi.com
Product Composition Polydiacetylene with intact side groupsPolymer with elimination of side groups mdpi.comscilit.comcobiss.netnih.gov

Comparison with Solid-State Polymerization

Solid-state polymerization of diacetylenes, including derivatives of this compound, is a topochemical reaction, meaning the reaction is controlled by the crystal lattice of the monomer. mdpi.comresearchgate.netnih.gov This process requires a specific orientation of the monomer molecules within the crystal for polymerization to occur. mdpi.comresearchgate.netnih.gov The reaction proceeds as a 1,4-addition, forming a rigid polymer backbone with conjugated enyne fragments. mdpi.comnih.gov This transformation can often be achieved without losing the crystallinity of the initial monomer, yielding nearly perfect polymer crystals. acs.org

In contrast, liquid-state polymerization of this compound derivatives, such as this compound-1,6-diyl bis-(p-toluenesulfonate), displays different kinetics and mechanisms. While solid-state polymerization often shows autocatalytic behavior with a multi-step kinetic profile, the liquid-state process is governed by a more defined rate-limiting step and can follow zero-order reaction kinetics. mdpi.comnih.govcobiss.net Furthermore, liquid-state polymerization can lead to different products, including the elimination of side groups and the formation of different chemical compositions compared to the solid-state counterpart. mdpi.comnih.govcobiss.net For instance, the heat of polymerization in the liquid-crystalline state can be significantly higher than in the crystalline phase. nih.gov

The table below summarizes the key differences between solid-state and liquid-state polymerization of a this compound derivative.

FeatureSolid-State PolymerizationLiquid-State Polymerization
Reaction Control Topochemical (lattice-controlled) mdpi.comresearchgate.netnih.govKinetic control mdpi.comnih.govcobiss.net
Kinetics Autocatalytic, multi-step mdpi.comnih.govZero-order, defined rate-limiting step mdpi.comnih.govcobiss.net
Product Polydiacetylene with preserved side groups mdpi.comnih.govCan involve elimination of side groups mdpi.comnih.govcobiss.net
Activation Energy Varies widely mdpi.comnih.govcobiss.netNearly constant mdpi.comnih.govcobiss.net
Crystallinity Can produce highly crystalline polymers acs.orgOften results in amorphous polymers

Induced Polymerization Methods

Polymerization of this compound derivatives can be initiated through the application of energy in the form of heat or irradiation.

Thermal polymerization is a common method for initiating the polymerization of this compound derivatives, particularly in the solid state. acs.orgoup.com For example, this compound-1,6-diol bis(p-toluenesulfonate) (PTS) undergoes thermal polymerization in the solid state, a process that has been studied using techniques like differential scanning calorimetry. tandfonline.com This reaction often exhibits an induction period followed by a rapid, autocatalytic phase. researchgate.netresearchgate.net The activation energy for the thermal polymerization of PTS has been determined to be approximately 22.5 kcal/mol. researchgate.net The heat of polymerization for single crystal samples is around -31.2 to -36.5 kcal/mole. tandfonline.comresearchgate.net In some cases, such as with [1,6-di(N-carbazolyl)-2,4-hexadiyne] (DCHD), thermal polymerization can be carried out at elevated temperatures (e.g., 150 °C for 72 hours) to achieve complete conversion to the polymer. acs.org

It's important to note that the conditions for thermal polymerization can be more lenient regarding the initial crystal structure compared to radiation-induced methods. For instance, in the formation of polymer bicrystals from DCHD monomer bicrystals, thermal transformation can accommodate larger misorientations between the crystals than radiation-induced polymerization. acs.org

Irradiation with high-energy sources like cobalt-60 (B1206103) (⁶⁰Co) γ-rays or ultraviolet (UV) light is another effective method for inducing the polymerization of this compound derivatives. acs.orgoup.com This method is particularly useful for solid-state polymerization and can lead to the formation of high-purity polydiacetylenes without the need for initiators or catalysts. researchgate.net

γ-Irradiation: γ-ray induced polymerization has been successfully applied to various diacetylenes, including urethane-substituted derivatives and DCHD. acs.orgacs.orgacs.org For DCHD, a total dose of 80 Mrad of ⁶⁰Co γ-irradiation can lead to complete polymerization. acs.org Studies on urethane-substituted diacetylenes have shown very high reactivity under γ-irradiation, resulting in large polymerization G values (molecules reacted per 100 eV of absorbed energy) and high molecular weight polymers. acs.orgacs.org For example, the number-average molecular weight (Mn) for a γ-irradiated urethane-substituted diacetylene was found to be approximately 2.6 x 10⁶. acs.orgacs.org However, the geometrical requirements for successful polymerization of bicrystals are more stringent with radiation-induced methods compared to thermal methods. acs.org

UV Irradiation: UV light is also a common initiator for the solid-state polymerization of diacetylenes. oup.com The process is a photochemical reaction where the spatial arrangement of the monomeric diynes is crucial. oup.com The polymerization of bis(p-toluenesulfonate) derivatives of this compound-1,6-diol can be initiated by UV light, leading to the formation of polydiacetylene chains within the crystalline monomer. Similar to other irradiation methods, UV-induced polymerization proceeds via a 1,4-addition mechanism.

The table below provides examples of different induced polymerization methods for this compound derivatives.

DerivativeMethodConditionsOutcome
[1,6-di(N-carbazolyl)-2,4-hexadiyne] (DCHD)Thermal150 °C for 72 h acs.orgComplete polymerization acs.org
[1,6-di(N-carbazolyl)-2,4-hexadiyne] (DCHD)⁶⁰Co γ-irradiation80 Mrad total dose acs.orgComplete polymerization acs.org
Urethane-substituted diacetylenes (3BCMU, 4BCMU)γ-irradiationLow doses (<5000 rad) acs.orgacs.orgHigh reactivity, high molecular weight (Mn ≈ 2.6 x 10⁶ for 4BCMU) acs.orgacs.org
This compound-1,6-diol bis(p-toluenesulfonate)UV lightCrystalline form Forms polydiacetylene chains

Structural and Morphological Aspects of Resulting Polydiacetylenes

The structure and morphology of the polydiacetylenes derived from this compound are intricately linked to the polymerization process and the nature of the monomer.

The formation of polydiacetylene chains from this compound derivatives in the solid state is a topochemical process. ulsu.ru This means that the reaction occurs with minimal movement of the atoms from their lattice positions. rdd.edu.iq The polymerization proceeds through a 1,4-addition reaction of adjacent diacetylene monomers. researchgate.netulsu.ru This reaction is facilitated by the specific packing of the monomer molecules in the crystal, where the distance between reacting carbons of adjacent monomers is typically less than 4 Å and the angle between the diacetylene rod and the stacking axis is around 45°. researchgate.netoup.com This leads to the formation of a fully conjugated polymer backbone consisting of alternating double, single, and triple bonds. researchgate.netulsu.ru The resulting polymer chains are highly ordered and extended. acs.org

The unique polymerization process of this compound derivatives often results in macroscopic, highly crystalline polymer single crystals. ulsu.ru The microstructure of these polymers can exhibit defects such as dislocations and grain boundaries. acs.orgkit.edu For instance, in poly[1,6-di(N-carbazolyl)-2,4-hexadiyne] (polyDCHD) nanocrystals, twin boundaries and small-angle grain boundaries have been observed. kit.edu

The macroscopic properties of these polydiacetylenes are directly influenced by their highly ordered and conjugated structure. They often exhibit strong mechanical properties, with the strength of some diacetylene needle crystals reaching as high as 2 GPa. acs.org Furthermore, their conjugated backbone gives rise to significant nonlinear optical properties. acs.org The microstructure, including the presence of defects, can significantly impact these properties. For example, the efficiency of charge carrier transport across grain boundaries in polymer bicrystals is sensitive to the geometry of the interface. acs.org

Reactivity and Reaction Pathways of 2,4 Hexadiyne in Organic and Organometallic Chemistry

C–C Bond Formation Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, and molecules like 2,4-hexadiyne provide a rigid, linear scaffold for constructing complex molecular architectures. illinois.edualevelchemistry.co.ukvanderbilt.edu The reactivity of its acetylenic units is central to these processes.

The self-coupling of terminal alkynes, such as in the Glaser-Hay reaction, is a fundamental method for synthesizing symmetrical diynes and polyynes through oxidative dimerization. nih.govresearchgate.net While this compound is an internal diyne and does not undergo direct self-coupling in the same manner as terminal alkynes, it represents the core structural motif generated by such reactions (e.g., the coupling of two propyne (B1212725) molecules). The butadiyne linkage within this compound is a key component in the construction of larger, carbon-rich materials and polymers. Covalent linking of acetylenic units is a promising bottom-up approach for fabricating novel carbon-rich materials. researchgate.netresearchgate.net

The Hexadehydro Diels–Alder (HDDA) reaction is a powerful, thermal cycloisomerization that involves the [4+2] cycloaddition of a 1,3-diyne with an alkyne (a "diynophile") to generate a highly reactive benzyne (B1209423) intermediate. nih.govwisc.eduwikipedia.orgnih.gov This reaction is notable for proceeding without the need for metals or external reagents to generate the aryne. wisc.edunih.govresearchgate.net The resulting benzyne is then rapidly trapped in situ by a variety of agents to yield highly functionalized aromatic compounds. nih.govwikipedia.orgnih.gov

In this context, an external diyne like this compound can be used to trap a benzyne generated from a separate triyne substrate. nih.gov This three-component reaction leads to the formation of a transient benzocyclobutadiene, which can be subsequently trapped by a dienophile, such as N-phenylmaleimide, to produce complex, polycyclic adducts. nih.gov The HDDA reaction's versatility has established it as a significant tool for the de novo synthesis of complex benzenoid structures. wisc.edunih.gov

Pericyclic Reactions of this compound Isomers (e.g., 2,4-Hexadiene)

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. chemistnotes.comlibretexts.org The isomers of this compound, particularly the conjugated 2,4-hexadienes, are classic substrates for studying two major classes of pericyclic reactions: electrocyclic reactions and cycloadditions. The stereochemical outcomes of these reactions are predictably controlled by the principles of orbital symmetry.

Electrocyclic reactions involve the intramolecular cyclization of a conjugated polyene, converting one π-bond into a σ-bond to form a ring. chemistnotes.commsu.edu The stereochemistry of the product is dictated by whether the reaction is initiated by heat (thermal) or light (photochemical). chemistnotes.comjove.com

For 2,4-hexadiene (B1165886), a 4π-electron system, thermal ring closure to 3,4-dimethylcyclobutene proceeds via a conrotatory motion, where the terminal p-orbitals rotate in the same direction. jove.comlibretexts.org Conversely, photochemical activation, which promotes an electron to an excited state, alters the symmetry of the highest occupied molecular orbital (HOMO), leading to a disrotatory ring closure, where the orbitals rotate in opposite directions. jove.comlibretexts.org

This leads to distinct stereochemical products depending on the starting diene isomer and the reaction conditions. For example, heating (2E,4E)-2,4-hexadiene results in trans-3,4-dimethylcyclobutene, while UV irradiation yields the cis-isomer. chemistnotes.comjove.comjove.com These predictable outcomes are a direct consequence of the Woodward-Hoffmann rules.

Table 1: Stereochemical Outcomes of Electrocyclic Reactions of 2,4-Hexadiene Isomers
Starting IsomerConditionNumber of π-ElectronsRing Closure ModeProduct
(2E,4E)-2,4-HexadieneThermal (Heat)4Conrotatorytrans-3,4-Dimethylcyclobutene
(2E,4E)-2,4-HexadienePhotochemical (UV Light)4Disrotatorycis-3,4-Dimethylcyclobutene
(2E,4Z)-2,4-HexadieneThermal (Heat)4Conrotatorycis-3,4-Dimethylcyclobutene
(2Z,4Z)-2,4-HexadieneThermal (Heat)4Conrotatorytrans-3,4-Dimethylcyclobutene

Cycloaddition reactions involve two or more unsaturated molecules combining to form a cyclic adduct, with a net reduction in bond multiplicity. alevelchemistry.co.ukwikipedia.org

The [4+2] Diels-Alder reaction is a thermally allowed process in which a conjugated diene (the 4π component) reacts with a dienophile (the 2π component) to form a six-membered ring. pressbooks.publibretexts.org The 2,4-hexadiene isomers can act as the diene component in these reactions. The reaction is highly stereospecific, with the stereochemistry of both the diene and dienophile being retained in the product. pressbooks.publibretexts.org For a successful reaction, the diene must be able to adopt an s-cis conformation. libretexts.org

In contrast, [2+2] photocycloadditions are generally forbidden under thermal conditions but are allowed photochemically. libretexts.orglibretexts.org These reactions involve two alkene units combining to form a cyclobutane (B1203170) ring. This process allows for the synthesis of four-membered rings, which are not accessible via thermal cycloaddition pathways.

Table 2: Common Cycloaddition Reactions Involving 2,4-Hexadiene
Reaction Typeπ-Electron SystemConditionDescriptionTypical Product
Diels-Alder[4+2]Thermal2,4-Hexadiene (diene) reacts with an alkene or alkyne (dienophile).Substituted Cyclohexene
Photocycloaddition[2+2]PhotochemicalTwo alkene units (can be intramolecular or intermolecular) react to form a four-membered ring.Substituted Cyclobutane

Metal-Mediated and Catalytic Transformations

Transition metals are widely used to catalyze transformations of alkynes and diynes due to their ability to coordinate with π-systems and facilitate a range of reactions. nih.govresearchgate.netsigmaaldrich.com These reactions often proceed with high efficiency and selectivity under mild conditions. illinois.edumorressier.com

One key transformation is the [2+2+2] cycloisomerization , where three alkyne units (which can be from one or more molecules) combine to form a substituted benzene (B151609) ring. researchgate.net Metals such as rhodium, nickel, and cobalt are effective catalysts for this transformation. researchgate.net For a diyne like this compound, this reaction can occur with an additional alkyne to construct highly substituted aromatic systems.

Ruthenium complexes can react with alkynes to form vinylidene intermediates, which are highly electrophilic at the α-carbon and can undergo nucleophilic attack to generate a variety of products. scispace.com Furthermore, transition metal catalysts, particularly palladium-based systems, are instrumental in cross-coupling reactions (e.g., Sonogashira, Heck) where C-C bonds are formed. alevelchemistry.co.uknih.govnih.gov Although typically applied to terminal alkynes or haloalkenes, related catalytic systems can be adapted for transformations involving internal diynes.

Finally, the selective reduction of the triple bonds in this compound can be achieved using metal-based reagents. For instance, reaction with lithium in liquid ammonia (B1221849) (a dissolving metal reduction) can reduce the diyne to (E,E)-2,4-hexadiene. stackexchange.com

Cluster-Mediated Coupling of Diynes (e.g., Triruthenium Clusters)

Triruthenium carbonyl clusters have been shown to mediate the coupling of this compound, leading to the formation of novel hydrocarbyl ligands. The reaction of the triruthenium ynenyl cluster complex [Ru₃(μ₃-η²-apyr)(μ-η³-MeCH=CC≡CMe)(μ-CO)₂(CO)₆] (where Hapyr = 2-aminopyrimidine) with this compound results in the formation of [Ru₃(μ₃-η²-apyr){μ-η⁵-MeC≡CC=CMeC(=CHMe)C≡CMe}(μ-CO)₂(CO)₅]. In this product, a new diynedienyl ligand is formed through the coupling of a molecule of this compound with the original hex-2-yn-4-en-4-yl ligand on the cluster. This transformation demonstrates the capacity of the triruthenium cluster to activate the C-C triple bonds of this compound and facilitate its incorporation into a more complex, carbon-rich ligand framework.

Insertion Reactions of Diynes into Metal-Ligand Bonds (Ru-H, Ru-C, Ru-N)

The reactivity of this compound has been explored with a 1-azavinylidene-bridged triruthenium carbonyl cluster, [Ru₃(μ-H)(μ-N=CPh₂)(CO)₁₀], showcasing its ability to insert into various metal-ligand bonds. acs.org The reaction of this cluster with this compound leads to the trinuclear derivative [Ru₃{μ₃-η⁴-N=CPh(C₆H₄)CH(Me)CH=C=CMe}(CO)₉]. acs.org

The formation of this product involves several key steps:

Orthometalation of a phenyl ring of the 1-azavinylidene ligand.

Transfer of two hydride ligands (the original one and one from the orthometalation) to the coordinated this compound.

A 1,2-addition of hydrogen to the diyne.

Insertion of the resulting unsaturated hydrocarbon fragment into the Ru-C bond formed during the orthometalation. acs.org

This complex reaction pathway highlights the versatility of this compound in organometallic chemistry, where it can participate in hydrogenation and subsequent insertion into a metal-carbon bond within a multinuclear metal framework. acs.org

Asymmetric Cyclopropanation with Bisoxazoline Ligands

The asymmetric cyclopropanation of alkynes is a known method for the synthesis of chiral cyclopropenes. While the use of bisoxazoline ligands in copper- and rhodium-catalyzed asymmetric cyclopropanation of olefins is well-established, the specific application of this reaction to this compound is not extensively documented in the reviewed literature. However, general principles of metal-catalyzed cyclopropanation of diynes suggest that such a reaction is feasible.

In a related context, copper catalysts bearing chiral bisoxazoline ligands have been effectively used for the asymmetric cyclopropanation of the structurally similar 2,5-dimethyl-2,4-hexadiene. nih.govresearchgate.netnih.gov For instance, new copper-bisoxazoline complexes have demonstrated remarkable enhancement in both trans-selectivity (trans/cis = 87/13) and enantioselectivity (96% ee for the trans product) in the reaction with tert-butyl diazoacetate. researchgate.net This suggests that similar catalyst systems could potentially be applied to this compound, although the electronic and steric differences between a diyne and a diene would likely influence the reaction's efficiency and stereoselectivity. Further research is required to explore the asymmetric cyclopropanation of this compound with bisoxazoline ligands.

Table 1: Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene with tert-Butyl Diazoacetate Catalyzed by a Copper-Bisoxazoline Complex Data extracted from a study on a related compound, 2,5-dimethyl-2,4-hexadiene, to illustrate the potential of the methodology.

Catalyst SystemDieneDiazoacetatetrans/cis RatioEnantiomeric Excess (ee) for trans Product
New Copper-Bisoxazoline Complex2,5-Dimethyl-2,4-hexadienetert-Butyl diazoacetate87/1396%

Isomerization Reactions

Formation of Bisallenes from this compound Derivatives

Derivatives of this compound can undergo isomerization to form bisallenes, specifically 1,2,4,5-hexatetraene derivatives. A notable example is the thermally initiated liquid-state polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate). While this leads to a polymer, the underlying reactivity involves the transformation of the diyne structure. wikipedia.org

More direct evidence for the formation of bisallenes comes from the unimolecular isomerization of the related 1,5-hexadiyne, which can rearrange to form 1,2,4,5-hexatetraene, among other isomers like fulvene (B1219640) and benzene, at elevated temperatures. rsc.org This suggests that under appropriate conditions, the conjugated this compound system could also undergo rearrangement to a bisallene structure. The formation of bisallenes from diynes is a known process, often proceeding through sigmatropic rearrangements or metal-catalyzed pathways, although specific, detailed examples for the parent this compound are not extensively detailed in the primary literature reviewed.

Advanced Spectroscopic and Structural Characterization Techniques for 2,4 Hexadiyne Systems

X-ray Diffraction (XRD) Studies

X-ray diffraction is an indispensable tool for determining the three-dimensional atomic arrangement in crystalline materials. For 2,4-hexadiyne systems, XRD is crucial for understanding the topochemical polymerization process, which is highly dependent on the precise packing of monomer units in the crystal lattice.

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of molecular and crystal structures. By analyzing the diffraction pattern of a single crystal, it is possible to determine bond lengths, bond angles, and unit cell parameters with high accuracy. This technique has been fundamental in studying various this compound derivatives, revealing the critical geometric parameters that govern their solid-state reactivity.

For a topochemical polymerization to occur, the monomer molecules in the crystal must be aligned in a specific orientation. SC-XRD studies have established the criteria for the solid-state polymerization of diacetylenes, where the distance between reacting carbons of adjacent monomers and the angle of the diacetylene rod with respect to the crystallographic axis are critical. ulsu.ru

Research on derivatives such as 1,6-di(N-carbazolyl)-2,4-hexadiyne (DCHD) and This compound-1,6-diol (B1360023) bis(p-toluenesulfonate) (PTS) has utilized SC-XRD to solve the crystal structures of both the monomer and the resulting polymer, providing a complete picture of the transformation. ulsu.ruresearchgate.net Similarly, studies on novel derivatives, including those with diiminoxyl groups, have employed SC-XRD to characterize their polymorphic forms and to understand why, in some cases, the crystal packing does not support topochemical polymerization. tandfonline.comtandfonline.comresearchgate.net

Table 1: Crystallographic Data for this compound Derivatives from Single Crystal XRD
CompoundCrystal SystemSpace GroupKey FindingsReference
This compound-1,6-diol bis(p-toluenesulfonate) (PTS) MonomerMonoclinicP21/cThe crystal structure was solved to determine the precise coordinates of all atoms prior to reaction, confirming a packing arrangement suitable for topochemical polymerization. researchgate.net
1,6-Di-(N-Carbazolyl)-2,4-hexadiyne (DCHD)MonoclinicP21/cPacking parameters (d = 4.55 Å, γ = 60°) were determined, which are outside the typical range for high reactivity, representing a limiting case for topochemical polymerization. ulsu.ru
This compound-1,6-diyl bis(2,2,5,5-tetramethyl-1-oxyl-3-pyrroline-3-carboxylate)Triclinic (α-phase), Monoclinic (β-phase)P-1 (α), P21/c (β)Two polymorphs were identified. Based on the crystal structures, neither was expected to undergo single-crystal topochemical polymerization, which was confirmed experimentally. tandfonline.comresearchgate.net
1-Chloro-1,6-bis(4-(3-((tert-butoxycarbonyl)amino)propyl)phenyl)hexa-2,4-diyne (ClDA 4)Not SpecifiedNot SpecifiedA single crystal structure of the monomer was obtained at -100 °C. The crystals were observed to polymerize directly upon recrystallization at 5 °C to yield polymer crystals (PClDA 5). acs.org

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials, including thin films and nanostructures. While it provides less structural detail than SC-XRD, it is invaluable for identifying crystalline phases, determining the degree of crystallinity, and analyzing the preferred orientation (texture) of crystallites in a sample.

In the context of this compound systems, PXRD is frequently used to characterize polymer thin films and nanofibers. For instance, studies on soluble polydiacetylenes like poly[1,6-bis(3,6-dihexadecyl-N-carbazolyl)-2,4-hexadiyne] (polyDCHD-HS) have used PXRD to identify ordered mesophases within the polymer. researchgate.net Grazing-incidence X-ray diffraction (GIXRD), a surface-sensitive variant of PXRD, has been employed to probe the structure of thin films, revealing lamellar structures in polyDCHD-HS films with a spacing of 3.22 nm. researchgate.net

Furthermore, PXRD is used to confirm the quantitative conversion of monomer to polymer in nanostructures. In the fabrication of polydiacetylene (PDA) nanofibers from DCHD, the absence of diffraction signals from the monomer in the PXRD pattern of the final product confirmed that the solid-state polymerization proceeded to completion. optica.org The technique also helps in assessing the crystallinity of various diacetylene-containing polyesters, which influences their reactivity and properties. scielo.org.mx

Table 2: Findings from Powder XRD Analysis of this compound-Based Materials
MaterialTechniqueKey FindingsReference
Poly[1,6-bis(3,6-dihexadecyl-N-carbazolyl)-2,4-hexadiyne] (polyDCHD-HS) Thin FilmPXRD, GIXRDPXRD indicated ordered mesophases. GIXRD revealed a lamellar structure with a spacing of 3.22 nm, though the low intensity suggested limited long-range order. researchgate.net
1,6-Di(N-carbazolyl)-2,4-hexadiyne (DCHD) NanofibersPXRDConfirmed that the crystal structure of the resulting polymer nanofibers was nearly identical to the bulk crystal and that solid-state polymerization was quantitative. optica.org
Poly(hexa-2,4-diynylene alkandicarboxylates)PXRDCrystallinity was found to depend on the methylene (B1212753) chain length of the dicarboxylic acid component. Crystallinity generally decreased significantly after cross-linking via polymerization. scielo.org.mx

X-ray diffuse scattering provides information about disorder and short-range order in crystals. In the study of polymerizing this compound systems, this technique is particularly powerful for investigating the early stages of the reaction mechanism. As polymer chains begin to form within the monomer lattice, they introduce strain and disorder, which gives rise to diffuse scattering patterns.

A key study on the thermal polymerization of PTS single crystals used X-ray diffuse scattering to directly measure the average length of the polymer chains as a function of conversion during the induction period. researchgate.net The findings showed that at the beginning of this period, the average chain length was about 100 Å (approximately 20 monomer units), which gradually increased to around 200 Å (40 units) by the end of the period. This provided direct evidence for a homogeneous reaction model where polymer chains grow randomly throughout the crystal, as opposed to forming isolated phase domains. researchgate.net In the subsequent autocatalytic period, the chains grew abruptly to lengths greater than 700 Å. researchgate.net The intensity of this diffuse scattering is observed to increase during the initial stages of polymerization and then vanishes as the crystal achieves complete conversion to the fully ordered polymer. ulsu.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei (e.g., ¹H, ¹³C). It provides detailed information about molecular structure, connectivity, and dynamics, making it highly complementary to diffraction methods.

Solution-state NMR is the standard method for determining the chemical structure of soluble organic molecules. For this compound monomers or soluble derivatives, one-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide information on the number and type of unique proton and carbon environments. numberanalytics.comchemicalbook.com

For example, in the ¹H NMR spectrum of this compound-1,6-diol, distinct signals would appear for the methylene protons (-CH₂) adjacent to the hydroxyl groups and for the hydroxyl protons themselves (-OH). chemicalbook.com The chemical shifts of these protons are indicative of their electronic environment.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing connectivity between atoms. numberanalytics.comemerypharma.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks through the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings (2-4 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule and assigning quaternary carbons.

These techniques are indispensable for confirming the successful synthesis of new, and often complex, this compound derivatives before they are used in polymerization studies.

For insoluble materials like cross-linked polydiacetylenes or crystalline monomers, solid-state NMR (ssNMR) is the technique of choice. By spinning the sample at a "magic angle" (MAS), it is possible to average out anisotropic interactions that broaden signals in the solid state, yielding high-resolution spectra.

Solid-state ¹³C NMR has been instrumental in studying the kinetics and mechanism of the solid-state polymerization of this compound derivatives. In a pioneering study, the thermal polymerization of PTS was monitored using ¹³C ssNMR. researchgate.netnih.gov By tracking the signal intensities of the monomer and polymer carbons over time at different temperatures, researchers could calculate the first-order rate constants for both the initial induction period and the subsequent autocatalytic period. nih.gov

Table 3: Kinetic Data for Thermal Polymerization of PTS via 13C Solid-State NMR
ParameterValueConditions / NotesReference
Activation Energy (Ea)~20 kcal/molCalculated from rate constants at 40.5, 51.0, and 59.5 °C. Similar to values from other methods. nih.gov
Autocatalytic Effect (kmax/k0)~22Significantly lower than the ~400 value obtained by other techniques, a discrepancy attributed to the specific sensitivities of the NMR method. nih.gov

Furthermore, ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to study chemical reactions occurring on the polymer. The solid-state bromination of poly(1,6-di-N-carbazolyl-2,4-hexadiyne) was investigated using ¹³C CP-MAS NMR, allowing for the characterization of the reaction products directly in the solid state. uni-muenster.de

Solid-state NMR is also a powerful tool for probing the structure of complex supramolecular assemblies. While specific applications to this compound supramolecular systems are an emerging area, the principles are well-established for other systems like proteins. nih.gov For self-assembled structures involving this compound derivatives, ssNMR can provide crucial information on intermolecular interactions, component orientation, and dynamics within the assembly, which are often not accessible by other means, especially for non-crystalline or semi-ordered systems.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a powerful, non-destructive means of probing the molecular structure of this compound. These methods are essential for identifying key functional groups and monitoring changes in conjugation during chemical transformations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. vaia.com In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of characteristic structural motifs.

A key feature in the IR spectrum of alkyne-containing molecules is the C≡C triple bond stretching vibration, which typically appears in the range of 2100-2260 cm⁻¹. libretexts.org For terminal alkynes, a sharp and intense ≡C–H stretching band is also observable around 3300 cm⁻¹. libretexts.org The presence and position of these bands can confirm the alkyne functionality.

In studies of this compound derivatives, such as this compound-1,6-diyl bis-(p-toluenesulfonate), IR spectroscopy can track changes during polymerization. For instance, the stretching vibration of the S=O bond in the sulfonate group, observed around 1360 cm⁻¹, can be monitored. mdpi.com During liquid-state polymerization, the disappearance of this band and the appearance of a new band at 1175 cm⁻¹, corresponding to the hydrated sulfonic acid group of p-toluenesulfonic acid, indicates the quantitative elimination of the p-toluenesulfonate group. mdpi.com

Table 1: Characteristic IR Absorption Bands for this compound and its Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Significance in this compound Systems
C≡C Stretch 2100 - 2260 Confirms the presence of the alkyne triple bond. libretexts.org
≡C–H Stretch ~3300 Indicates a terminal alkyne (if applicable). libretexts.org
S=O (sulfonate) Stretch ~1360 Identifies the sulfonate ester group in derivatives. mdpi.com

Raman Spectroscopy for Conjugation and Polymer Formation

Raman spectroscopy is highly sensitive to the vibrations of non-polar bonds, making it an excellent technique for studying the conjugated C≡C and C=C bonds in this compound and its resulting polymers. This method is particularly valuable for monitoring the progression of polymerization. researchgate.net

Upon polymerization, the electronic structure of the diacetylene monomer changes significantly, leading to the formation of a polydiacetylene with a highly conjugated backbone of alternating ene-yne units. This increased conjugation results in strong, characteristic Raman signals. For example, in the study of aligned crystalline fibers of 1,6-di-(N-carbazolyl)-2,4-hexadiyne (DCHD), polarized Raman spectra confirmed that the poly(ene-yne) backbones were aligned along the fiber axes after UV-induced polymerization. researchgate.net

The Raman spectra of polydiacetylenes are typically dominated by two main peaks corresponding to the C=C (double bond) and C≡C (triple bond) stretching modes of the polymer backbone. The positions of these peaks can provide information about the planarity and conjugation length of the polymer chains.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Kinetic Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. measurlabs.com This makes it an invaluable tool for studying the kinetics and mechanisms of polymerization reactions that proceed through radical intermediates. researchgate.netmeasurlabs.com

The polymerization of diacetylenes like this compound derivatives can be initiated thermally or by UV radiation, often involving the formation of radical species. mdpi.com In-situ EPR measurements can be used in conjunction with other techniques like DSC to gain detailed insights into the polymerization mechanism. mdpi.comresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal properties of this compound and its polymers, including their stability and polymerization behavior.

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Thermodynamics

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of materials, such as melting, crystallization, and polymerization. cam.ac.uktorontech.com It measures the difference in heat flow between a sample and a reference as a function of temperature. cam.ac.uk For this compound systems, DSC is extensively used to investigate the kinetics and thermodynamics of polymerization. mdpi.comresearchgate.netresearchgate.net

The polymerization of diacetylenes is a highly exothermic process due to the formation of conjugated polymer chains. mdpi.com DSC can be used to measure the heat of polymerization (ΔHp) and to determine the activation energy (Ea) of the reaction. researchgate.net For example, a calorimetric study of the thermal polymerization of crystalline this compound-1,6-diol bis(p-toluenesulfonate) (PTS) using both programmed and isothermal DSC determined the heat of polymerization to be -36.5 kcal/mol and the activation energy to be 22.5 kcal/mol. researchgate.net

Isoconversional kinetic analysis of DSC data can reveal important mechanistic details. For instance, the liquid-state polymerization of a this compound derivative was shown to have a nearly constant activation energy with conversion, indicating a single rate-limiting step. In contrast, solid-state polymerization exhibited a variable activation energy, suggesting a more complex, multi-step kinetic behavior. mdpi.comresearchgate.netresearchgate.net

Table 2: Thermodynamic and Kinetic Data for the Polymerization of a this compound Derivative (PTS) from DSC

Parameter Value Technique Significance
Heat of Polymerization (ΔHp) -36.5 kcal/mol Programmed and Isothermal DSC Quantifies the exothermicity of the polymerization reaction. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org It is a standard method for evaluating the thermal stability of materials. wikipedia.orgnetzsch.com A material is considered thermally stable in a temperature range where no significant mass loss occurs. netzsch.com

In the context of this compound and its polymers, TGA is used to determine the temperatures at which degradation begins and the profile of decomposition. For polymers, TGA provides an upper use temperature, beyond which the material will start to break down. wikipedia.org For example, research on the copolymerization of 2,4-hexadiene (B1165886) with sulfur dioxide used TGA to assess the thermal stability of the resulting polysulfones. chemrxiv.org While not this compound, this illustrates the application of TGA in determining the decomposition temperatures of related conjugated systems. A study of a derivative of this compound noted that the initial monomer showed no significant mass loss (less than 2.5%) in the temperature range of 50–200 °C, indicating its thermal stability within this range before the onset of polymerization or decomposition. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1,6-di-(N-carbazolyl)-2,4-hexadiyne (DCHD)
This compound-1,6-diol bis(p-toluenesulfonate) (PTS)
p-toluenesulfonic acid
2,4-Hexadiene

Electron Microscopy Techniques

Electron microscopy provides unparalleled insight into the microstructure and morphology of this compound-based materials, from the nanoscale to the microscale.

High-Resolution Electron Microscopy (HREM) is a powerful technique for directly imaging the atomic structure of materials, making it invaluable for studying phase transformations in this compound systems. wikipedia.org This method allows for the visualization of crystal lattices and defects at the atomic level.

In the study of poly[1,6-di(N-carbazolyl)-2,4-hexadiyne] (polyDCHD) nanocrystals, HREM has been utilized to investigate structural variations. tandfonline.com These nanocrystals, with an average size of approximately 40 nm by 80 nm, have their major growth direction along the polymer chains. tandfonline.com HREM images with a spatial resolution of up to 0.19 nm have provided information on a subunit-cell level. tandfonline.com The interpretation of these images is often aided by multislice HREM image simulations, which are sensitive to minor changes in molecular geometry. tandfonline.com Such simulations have shown that even a small change in atomic positions, on the order of a hundredth of a nanometer, can lead to significant intensity variations in the diffraction pattern. tandfonline.com

HREM has also been instrumental in examining defect structures, such as chain-end edge dislocations in poly(diacetylene) crystals of 1,6-di(N-carbazolyl)-2,4-hexadiyne (DCHD). acs.org By imaging these dislocations, researchers can quantify the local deformation field and gain insights into the anisotropic elasticity of the polymer. acs.org The technique allows for the direct measurement of chain tilt, which is related to the shear strain around the dislocation. acs.org

The solid-state phase transformation of diacetylene monomers like DCHD into polymers can be dynamically imaged using HREM, provided that electron beam damage is minimized by controlling the dose rate. acs.org This has enabled detailed microstructural studies of the monomer-polymer phase transformation. acs.org

Table 1: HREM Imaging Parameters for Poly(DCHD) Nanocrystals

Parameter Value Reference
Spatial Resolution Up to 0.19 nm tandfonline.com
Average Nanocrystal Size ~40 nm x 80 nm tandfonline.com
Major Growth Direction Along polymer chains (001) tandfonline.com

Scanning Electron Microscopy (SEM) is a crucial tool for examining the surface topography and morphology of materials. kpi.ualibretexts.org In the context of this compound polymers, SEM provides valuable information about the microstructure, which significantly influences the material's properties. acs.orglibretexts.org

SEM analysis of polymer blends containing this compound derivatives can reveal the phase morphology, including the shape, size, and distribution of different phases. libretexts.orgwikipedia.org This is essential for understanding the interactions between the polymer components and any additives, which in turn affects the final properties of the material. libretexts.org The technique can be used to study fracture surfaces, providing insights into failure mechanisms. kpi.ua

For instance, the mechanical properties of 1,6-di(N-carbazolyl)-2,4-hexadiyne (DCHD) diacetylene polymer crystals have been studied using SEM, which revealed that the mechanical strength decreases as the crystal diameter increases, a phenomenon attributed to surface defects. acs.org SEM, in conjunction with other microscopy techniques, has also been used to investigate deformation twinning in these polymer crystals. acs.org

A key advantage of SEM is its ability to image thick samples with uneven surfaces due to a large depth of field. libretexts.orgacta-microscopica.org Sample preparation for SEM is generally straightforward, often involving fracturing the sample to expose the internal structure. wikipedia.org

Table 2: Applications of SEM in this compound Polymer Characterization

Application Information Obtained Reference
Microstructure Analysis Phase morphology, particle size, and distribution acs.orglibretexts.org
Fracture Surface Analysis Failure mechanisms (brittle vs. ductile) kpi.ua
Defect Studies Identification of surface steps and other defects acs.org

Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction patterns from specific, localized regions of a sample. csic.esmpg.de This method is particularly useful for studying the crystal structure and microstructural changes in materials like this compound polymers.

SAED patterns provide information about the crystallographic orientation and lattice parameters of the selected area. technologynetworks.com In polycrystalline materials, SAED can be used to identify individual crystallites and determine their orientation. csic.es For this compound systems, SAED is employed to study the changes in microstructure that occur during phase transformations, such as the solid-state polymerization of diacetylene monomers. acs.org

The diffraction patterns can reveal the presence of defects like stacking faults and twins. jove.com For example, in some fullerene crystals, strong streaks along specific crystallographic directions in the SAED pattern indicate the presence of coherent twins. jove.com The ability to obtain diffraction information from small, selected areas makes SAED a powerful tool for correlating the microstructure with the observed properties of the material. mpg.de

Table 3: SAED Analysis of Crystalline Materials

Feature Observed in SAED Pattern Microstructural Information Reference
Array of sharp spots Single crystal with a specific orientation mpg.de
Rings Polycrystalline material mpg.de
Streaks Planar defects such as stacking faults or twins jove.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems and Polymerization Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. libretexts.org It is particularly well-suited for studying organic compounds with conjugated π systems, such as this compound and its polymers. slideshare.net

The absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). slideshare.net In conjugated systems, the energy gap between the HOMO and LUMO decreases as the extent of conjugation increases. slideshare.netresearchgate.net This results in a shift of the maximum absorption wavelength (λmax) to longer wavelengths, a phenomenon known as a bathochromic or red shift. slideshare.netazom.com For example, 2,4-hexadiene, a conjugated diene, has a λmax of 227 nm, while the non-conjugated 1,5-hexadiene (B165246) absorbs at a much shorter wavelength of 178 nm. azom.com

This principle makes UV-Vis spectroscopy an excellent tool for monitoring the polymerization of this compound derivatives. researchgate.net As the monomer polymerizes, the conjugated backbone of the polymer chain grows, leading to a significant change in the UV-Vis absorption spectrum. researchgate.net The color of the material often changes as the polymerization progresses, which is a direct consequence of the shift in λmax into the visible region of the electromagnetic spectrum. researchgate.netresearchgate.net For instance, the polymerization of 2,4-hexadiyn-1,6-bis(ethylurea) is accompanied by a color change from white to blue or black as the degree of polymerization increases. researchgate.net

UV-Vis spectroscopy can be used for both qualitative and quantitative analysis, allowing researchers to track the concentration of both the monomer and the resulting polymer during the reaction. The technique is highly sensitive and can be adapted for real-time process monitoring. The polymerization of this compound-1,6-diol bis-(p-toluene sulfonate) has been studied using spectroscopic methods, revealing low activation energies for UV and γ-ray induced polymerization.

Table 4: UV-Vis Absorption Maxima (λmax) for Conjugated Systems

Compound λmax (nm) Reference
1,5-Hexadiene 178 azom.com
2,4-Hexadiene 227 azom.com
1,3-Butadiene 217 slideshare.net
β-Carotene 457 slideshare.net

Computational and Theoretical Chemistry Studies on 2,4 Hexadiyne

Quantum Mechanical Calculations (e.g., DFT, MP2)

Quantum mechanical (QM) calculations have become indispensable tools for investigating the properties and reactivity of molecules like 2,4-hexadiyne. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) provide a balance of computational cost and accuracy, making them suitable for a wide range of chemical inquiries. fiveable.me These first-principles or ab initio methods solve the electronic structure of a molecule to predict its geometry, energy, and various other properties without prior experimental data. fiveable.me DFT, in particular, is widely used for its efficiency in incorporating electron correlation effects, which are crucial for describing conjugated systems. researchgate.net Different functionals, such as B3LYP, are often employed in combination with various basis sets (e.g., 6-31G(d), 6-311+G(d,p)) to model molecular systems with high fidelity. iu.edu.saworldscientific.comworldscientific.com

Computational chemistry provides powerful methods for mapping out the potential energy surface (PES) of a chemical reaction, identifying stable intermediates, and locating the transition state (TS) structures that connect them. acs.org This allows for a detailed, mechanistic understanding of how a molecule like this compound might be formed or how it participates in subsequent reactions.

A notable example is the investigation of the self-coupling of acetylide (H₃C-C≡C) radicals adsorbed on a silver surface to form this compound. nih.gov Density functional theory (DFT)-based molecular dynamics simulations have been used to predict the energetically most favorable reaction pathway for this transformation. nih.gov Such studies can calculate the activation energy barriers for proposed reaction steps. For the self-coupling of H₃C-C≡C(ads) on an Ag(111) surface to produce gaseous this compound, the reaction energy barrier was calculated to be 1.34 eV. nih.gov This value can be used in analyses, such as the Redhead analysis, to estimate the temperature at which the reaction would occur, providing a direct link between theoretical calculations and experimental observations like temperature-programmed reaction spectroscopy. nih.gov

The search for transition states is a critical but challenging aspect of these studies. arxiv.org Algorithms have been developed to systematically locate transition states from known reactant and product structures. acs.orgaip.org These methods, often combined with QM calculations, can uncover not just the expected reaction pathway but also competing pathways and unexpected products, offering insights that might not be accessible through intuition alone. aip.orgaip.org

While the core C-C≡C-C≡C-C chain of this compound is linear and rigid, conformational flexibility exists primarily through the rotation of the terminal methyl (-CH₃) groups. Quantum mechanical calculations can be employed to explore this conformational freedom by performing a potential energy surface (PES) scan. This involves systematically rotating the methyl groups and calculating the energy at each step to determine the rotational barrier. This approach has been successfully applied to determine the most stable conformers and rotational energy barriers in related molecules. worldscientific.comworldscientific.com

Furthermore, computational studies are crucial for investigating isomerization pathways, such as the photoisomerization between different geometric isomers (e.g., cis/trans) in conjugated systems. For instance, studies on the related molecule 2,4-hexadiene (B1165886) have used computational methods to explore the triplet potential energy surface and elucidate the mechanism of photoisomerization, which involves the interconversion of various intermediates. researchgate.netacs.orgnih.gov These calculations help identify the lowest energy pathways and the structures of conical intersections that facilitate the transition from an electronically excited state back to the ground state after isomerization. nih.gov For this compound, similar computational strategies could be used to investigate any potential isomerization processes, providing detailed insight into the energy landscape governing its structural transformations.

Quantum mechanical calculations are frequently used to predict the spectroscopic properties of molecules, which serves as a powerful method for interpreting experimental data and confirming molecular structures. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. worldscientific.com These theoretical spectra can then be compared with experimental results to provide a complete assignment of the observed vibrational modes. researchgate.networldscientific.com

IR and Raman Spectra: For the precursors of this compound on a silver surface, DFT-based simulations have been used to calculate IR spectra to understand how the vibrational modes change with temperature. nih.gov In studies of related molecules, DFT and MP2 calculations have shown excellent agreement with experimental IR and Raman spectra, enabling confident vibrational assignments and analysis of potential energy distributions (PEDs) for all fundamental modes. iu.edu.saworldscientific.com

NMR Spectra: The prediction of nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants is another key application. worldscientific.com The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate NMR shielding tensors. iu.edu.samdpi.com These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can accurately predict the ¹H and ¹³C NMR spectra. worldscientific.commdpi.com For a derivative of this compound, it was noted that calculated changes in NMR, as well as absorption and Raman spectra, were in agreement with experimental observations of its polymerization process. researchgate.net

The table below summarizes the application of computational methods for predicting spectroscopic properties, as demonstrated in studies of this compound and related compounds.

Spectroscopic PropertyComputational MethodKey FindingsReference Example
Infrared (IR)DFT (B3LYP), MP2Prediction of vibrational frequencies and intensities; aids in assigning experimental spectra. worldscientific.com Calculated spectra of precursors agree with experimental results. nih.govAcetylide on Ag(111) nih.gov
RamanDFT (B3LYP), MP2Calculation of Raman scattering activities; allows for complete vibrational assignment when combined with IR data. worldscientific.com(2Z,4Z)-Hexa-2,4-dienedinitrile worldscientific.com
NMRDFT with GIAO methodAccurate prediction of ¹H and ¹³C chemical shifts and coupling constants. worldscientific.com Calculated spectra agree with experimental changes during reactions. researchgate.netThis compound-1,6-diol (B1360023) derivative researchgate.net

Understanding the electronic structure of this compound is fundamental to explaining its chemical reactivity and physical properties. Quantum mechanical calculations provide detailed information about the distribution of electrons and the nature of the molecular orbitals (MOs). fiveable.me The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and symmetry of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. researchgate.net

For conjugated systems like this compound, computational methods can precisely determine the energies of these orbitals and the HOMO-LUMO gap, which influences the molecule's electronic absorption spectrum and kinetic stability. diva-portal.org Studies on related conjugated silacycles demonstrate how DFT calculations can be used to analyze the impact of different substituents on the HOMO and LUMO energy levels. diva-portal.orgmdpi.com

Furthermore, electronic structure analysis can reveal details about bonding. For instance, in the study of the acetylide precursor to this compound on a silver surface, calculations showed that the increasing s-character of the α-carbon atom leads to a stronger bond with the silver surface, which in turn affects its diffusion properties. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and electronic exchange interactions within the molecule. researchgate.net

Molecular Dynamics Simulations for Adsorption and Diffusion Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com When combined with quantum mechanical calculations for forces (known as ab initio MD or DFT-based MD), this technique can provide a highly accurate description of dynamic processes such as adsorption and diffusion, especially where bond formation or breaking is involved. acs.org

The formation of this compound via the self-coupling of acetylide radicals on an Ag(111) surface has been investigated using DFT-based MD simulations. nih.gov These simulations provide insights into the adsorption dynamics of the precursor species on the metal surface and their subsequent diffusion and reaction. nih.gov

Key findings from such simulations include:

Adsorption Behavior: Simulations can determine the preferred orientation and binding sites of molecules on a surface. nih.gov

Diffusion Dynamics: By tracking the movement of molecules over time, MD simulations can be used to calculate diffusion coefficients. For the H₃C-C≡C radical on Ag(111), simulations revealed a lower diffusive ability compared to other species, a phenomenon attributed to the strong Ag-C bond. nih.gov

Reaction Mechanisms: MD simulations can capture the entire reaction event, allowing researchers to observe the transformation from reactants to products and predict the most favorable reaction pathways. nih.gov

The table below summarizes the key findings from the molecular dynamics study of the formation of this compound on a silver surface.

Investigated PropertySimulation MethodKey Finding
Adsorption DynamicsDFT-based Molecular Dynamics (DFTMD)Investigated the interaction and orientation of acetylide (H₃C-C≡C) radicals co-adsorbed with iodine on an Ag(111) surface. nih.gov
Diffusion DynamicsDFT-based Molecular Dynamics (DFTMD)The acetylide radical showed less diffusive ability due to the strong Ag-Cα bond, which has increased s-character. nih.gov
Reaction PathwayDFT-based Molecular Dynamics (DFTMD)Predicted an energetically favorable pathway for the self-coupling of two adsorbed acetylide radicals to form this compound. nih.gov

Force Field Development and Molecular Mechanics Modeling

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for large systems or long simulations. Molecular mechanics (MM) offers a more efficient alternative by using classical potential energy functions, known as force fields, to describe the energy of a system. wikipedia.org A force field is a set of equations and associated parameters that define the potential energy of a molecule based on the positions of its atoms. usc.edu The energy function typically includes terms for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions like van der Waals and electrostatic forces. wikipedia.org

Developing a reliable force field is crucial for accurate MM or MD simulations. The parameters for the energy functions can be derived from experimental data or, increasingly, from high-level quantum mechanics calculations. wikipedia.orgumn.edu For a specific molecule like this compound, a dedicated set of parameters would be required to accurately model its unique conjugated triple-bond system. This process would involve:

Defining Atom Types: Assigning specific atom types to the carbon and hydrogen atoms in the molecule, distinguishing between sp³-hybridized carbons in the methyl groups and sp-hybridized carbons in the diyne chain.

Parameterizing Bonded Terms: Determining the equilibrium bond lengths, bond angles, and the corresponding force constants. Torsional parameters for the rotation of the methyl groups would also be defined. These are often fit to match geometries and vibrational frequencies obtained from QM calculations.

Parameterizing Non-Bonded Terms: Assigning partial atomic charges and van der Waals parameters to accurately reproduce properties like density, heat of vaporization, or interaction energies derived from QM calculations.

While general-purpose force fields like AMBER, CHARMM, and GROMOS are widely used for biomolecules, and transferable force fields like TraPPE are designed for phase equilibria of organic molecules, they may not have pre-existing parameters for the this compound functional group. usc.eduumn.edu Therefore, specific parameterization would likely be necessary to perform large-scale simulations of this molecule with high confidence. rsc.org

Applications of 2,4 Hexadiyne and Its Polymers in Advanced Materials Science

Precursors for Conjugated Polymers with Tailored Electronic and Optical Properties

2,4-Hexadiyne and its functionalized derivatives serve as key monomers for the creation of conjugated polymers. The solid-state polymerization of diacetylene crystals, initiated by heat or UV radiation, results in polymers with a repeating ene-yne backbone. This conjugated structure allows for the delocalization of π-electrons, which is the origin of their characteristic electronic and optical behaviors. researchgate.net The properties of these polydiacetylenes can be precisely tuned by modifying the side groups attached to the diacetylene core, influencing the polymer's packing in the solid state and, consequently, its electronic and optical characteristics. tandfonline.com

Conjugated polymers derived from diacetylenes are explored as active materials in organic photovoltaics (OPVs). In one study, crystals of a polymer based on This compound-1,6-diol (B1360023) (HDD) were utilized as an electron-donating component in conjunction with fullerene, an electron acceptor, to fabricate organic solar cells. koreascience.kr These devices were constructed in various architectures, including bilayer, trilayer, and bulk heterojunction structures. koreascience.kr While the power conversion efficiency of these initial devices was modest, the research demonstrated the potential of polydiacetylene-based materials in photovoltaic applications. koreascience.kr Further optimization, such as using nano-sized and defect-free crystals, is proposed to enhance the performance of such solar cells. koreascience.kr The design of novel conjugated polymers with simple chemical structures and ease of synthesis remains a key challenge for the commercialization of organic solar cells. nih.gov

The electroluminescent properties of polydiacetylenes make them candidates for the emissive layer in organic light-emitting diodes (OLEDs). acs.orgsciepub.com Research has demonstrated the electroluminescent behavior of films made from poly[1,6-bis(3,6-dipalmitoyl-N-carbazolyl)-2,4-hexadiyne] (polyDPCHD) when used as the single emitting layer in an OLED. researchgate.net Furthermore, a derivative, this compound-1,6-diol, has been used as a photo-reactive cross-linking agent in the hole-injected layer of quantum dot light-emitting diodes (QLEDs). Its incorporation into PEDOT:PSS films was found to improve the external quantum efficiency from 17.2% to 18.9%. OLEDs function based on an emissive electroluminescent layer, which is a film of an organic compound situated between two electrodes. arxiv.org

The high charge carrier mobility in the ordered crystalline state of polydiacetylenes is advantageous for their use in organic field-effect transistors (OFETs). tandfonline.com Aligned crystalline fibers of poly[1,6-di(N-carbazolyl)-2,4-hexadiyne] (poly-DCHD) have been successfully used as the conducting channel in transistor applications. researchgate.netresearchgate.net By controlling the alignment of these polymer fibers, a field-effect mobility as high as 0.039 cm²/Vs was achieved. researchgate.netresearchgate.net Additionally, another derivative, 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne (DNP), has been identified as a potential organic ferroelectric material for use in ferroelectric field-effect transistors, which are being developed for non-volatile memory applications. google.com

Polymer/DerivativeDevice ApplicationReported Performance Metric
Poly[1,6-di(N-carbazolyl)-2,4-hexadiyne] (poly-DCHD)Field-Effect Transistor (FET)Field-Effect Mobility: 0.039 cm²/Vs researchgate.netresearchgate.net
1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne (DNP)Ferroelectric Field-Effect TransistorIdentified as a potential organic ferroelectric material google.com

Polydiacetylenes are renowned for their significant third-order nonlinear optical (NLO) properties, stemming from their one-dimensional π-electron conjugated backbone. tandfonline.com Poly[bis-(p-toluene sulphonate) of this compound-1,6-diol] (PTS) is a well-studied example that exhibits a high third-order NLO susceptibility. The NLO properties, including the nonlinear refractive index and two-photon absorption, have been characterized for single crystals of PTS. researchgate.net Thin films of polydiacetylenes, such as those made from poly[1,6-di(N-carbazolyl)this compound] (polyDCHD), are being developed for NLO and photonic applications. researchgate.net The ability to create highly ordered thin films, for instance through the Langmuir-Blodgett technique or molecular epitaxy, is crucial for harnessing the anisotropic NLO properties of these materials for potential use in optoelectronic devices. tandfonline.comacs.orgacs.org

DerivativeNLO PropertyMeasured Value/Observation
Poly[bis-(p-toluene sulphonate) of this compound-1,6-diol] (PTS)Third-order NLO susceptibility (χ⁽³⁾)High susceptibility reported
Poly[1,6-di(N-carbazolyl)this compound] (polyDCHD)Third-harmonic generation (χ⁽³⁾)Resonant value <χ⁽³⁾(−3ω; ω,ω,ω)> = (1±0.1)×10⁻¹⁰ esu researchgate.net

Supramolecular Assemblies and Functional Materials

The principles of supramolecular chemistry are employed to guide the assembly of this compound derivatives into well-defined, functional architectures. By incorporating specific functional groups that can participate in non-covalent interactions like hydrogen bonding, it is possible to direct the arrangement of the monomer units prior to polymerization. acs.org This pre-organization is critical for achieving highly ordered polymeric structures with enhanced properties.

The formation of cocrystals is a powerful strategy in crystal engineering to control the solid-state packing of this compound monomers. acs.orgresearchgate.net By co-crystallizing a diacetylene monomer with a complementary molecule (a coformer), it is possible to create a specific, desired arrangement through intermolecular forces such as hydrogen bonds. acs.orgacs.org For example, 1,6-bis(nictonyloxy)-2,4-hexadiyne was co-crystallized with N,N'-oxalyldiglycine. acs.org The components organized via hydrogen bonding into a cohesive network, which upon thermal polymerization, resulted in a well-ordered stack of polymer chains. acs.org This supramolecular approach provides microscopic control over the placement and spacing of the polymer chains, which is essential for optimizing both linear and nonlinear optical properties. acs.org Similarly, the study of cocrystals of 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol with sorbic acid has provided insights into the stereochemical requirements for photoreactions in the solid state. researchgate.net The creation of ordered thin films with specific crystal orientations is also a key area of research for applications in electronics and photonics. oup.com

Diacetylene DerivativeCoformerResulting Structure/Property
1,6-bis(nictonyloxy)-2,4-hexadiyneN,N'-oxalyldiglycineHighly orientated, cohesive polymer network via hydrogen bonding acs.org
1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diolSorbic AcidStudy of competitive [2+2] photodimerization and E-->Z isomerization researchgate.net

Self-Assembled Systems

The capacity of this compound derivatives to organize into well-defined supramolecular structures is a cornerstone of their application in materials science. This self-assembly is driven by a combination of factors including van der Waals forces, hydrogen bonding, and solvent interactions, leading to the formation of highly ordered materials upon polymerization.

Researchers have developed several methods to control the self-assembly of this compound-based monomers to create functional architectures. A controlled evaporative self-assembly (CESA) method has been used to fabricate ribbons of poly[1,6-di(N-carbazolyl)-2,4-hexadiyne] (polyDCHD). cambridge.org The formation of these well-oriented ribbons, with widths of 1–2 µm and lengths of hundreds of micrometers, is highly dependent on the monomer's side groups and the solvent used, with acetone (B3395972) being particularly effective. cambridge.org

Another powerful technique is the layer-by-layer (LbL) construction of multilayered thin films. This has been demonstrated using the acid-base hydrolytic chemistry between Si(NEt₂)₄ and this compound-1,6-diol to build supramolecular structures on silicon substrates. acs.org Similarly, sequential ionic adsorption has been employed to assemble poly(DCHD) nanocrystals into large-area films. optica.org These methods allow for precise control over film thickness and composition.

Langmuir-Blodgett (LB) techniques have also been successfully applied to form coherent thin films of the bis(p-toluene sulphonate) derivative of this compound-1,6-diol, despite the monomer lacking traditional amphiphilic groups. researchgate.net Furthermore, self-assembled monolayers (SAMs) formed from ω-functionalized diacetylenic thiols on gold surfaces exhibit remarkable stability after photopolymerization. acs.org These polymeric SAMs are exceptionally durable, withstanding conditions like high temperatures (up to 200 °C) and exposure to hot base, which would typically strip conventional alkanethiol SAMs from the substrate. acs.org

The following table summarizes key research findings on self-assembled systems based on this compound.

This compound Derivative Self-Assembly Method Resulting Structure Key Findings Reference(s)
1,6-di(N-carbazolyl)-2,4-hexadiyne (DCHD)Controlled Evaporative Self-Assembly (CESA)Polymer RibbonsFormation is dependent on solvent (acetone) and side groups. Ribbons are 1-2 µm wide and hundreds of µm long. cambridge.org
This compound-1,6-diolLayer-by-Layer (LbL) ConstructionMultilayered Thin FilmsForms supramolecular structures via acid-base hydrolytic chemistry with an aminosilane. acs.org
1,6-bis(nictonyloxy)-2,4-hexadiyneSupramolecular Co-crystal AssemblySingle-crystal Polymer ChainsOrganizes via hydrogen bonding with N,N'-oxalyldiglycine to form a cohesive network before thermal polymerization. acs.org
Poly(DCHD) NanocrystalsSequential Ionic Adsorption (LbL)Multilayer Nanocrystal FilmsAllows for the fabrication of large-area films from pre-formed nanocrystals for electro-optical applications. optica.org
This compound-1,6-diol bis(p-toluene sulfonate)Langmuir-Blodgett (LB) TechniqueHighly Ordered Thin FilmsForms stable, transferable films on solid substrates despite lacking amphiphilic groups. researchgate.net
HS(CH₂)₁₀C≡CC≡C(CH₂)₁₀COOHSelf-Assembled Monolayers (SAMs)Polymerized Monolayers on GoldPhotopolymerized SAMs show extreme chemical, electrochemical, and thermal stability compared to standard alkanethiol SAMs. acs.org

Nanomaterial Fabrication and Functionalized Nanostructures

The distinct chemical properties of this compound and its polymers make them excellent candidates for the fabrication of novel nanomaterials and the functionalization of nanostructures. They can act as fundamental building blocks for nanocrystals, serve as matrices for nanocomposites, or be used in templating the synthesis of other inorganic nanoparticles.

One area of significant research is the creation of nanocomposites. For instance, nanocomposites of silver nanoparticles (AgNPs) and 1,6-di(N-carbazolyl)-2,4-hexadiyne (DCHD) monomer nanocrystals have been successfully fabricated. researchgate.net In these systems, the AgNPs can accelerate the photopolymerization of the DCHD monomer. researchgate.net Another example is the preparation of carbon nanotube/poly(this compound-1,6-diol) nanocomposites, where supercritical CO₂ was used to facilitate the process. edu.krddntb.gov.ua

The fabrication of pure polydiacetylene nanostructures is also well-established. Nanocrystals of poly(DCHD), typically around 100 nm in size, can be prepared using the reprecipitation method, which involves injecting a solution of the monomer into a poor solvent, followed by UV-induced solid-state polymerization. optica.orgresearchgate.net These nanocrystals can then be used as building blocks for more complex architectures.

The table below details examples of nanomaterials fabricated using this compound derivatives.

Nanomaterial Type This compound Derivative Used Fabrication Method Resulting Nanostructure/Function Reference(s)
Nanocomposite1,6-di(N-carbazolyl)-2,4-hexadiyne (DCHD)Modified ReprecipitationSilver Nanoparticle (AgNP) / DCHD Nanocrystal Composites researchgate.net
NanocompositeThis compound-1,6-diolSupercritical Fluid ProcessingCarbon Nanotube / Polydiacetylene Nanocomposites edu.krddntb.gov.ua
Nanocrystals1,6-di(N-carbazolyl)-2,4-hexadiyne (DCHD)Reprecipitation & UV PolymerizationPoly(DCHD) Nanocrystals (~100 nm) optica.orgresearchgate.net
Multilayer AssemblyPoly(DCHD) NanocrystalsElectrostatic Layer-by-Layer (LbL)AgNP / Poly(DCHD) Multilayers on ElectrodesGenerates stable photocurrent; PDA acts as electron relay material.

Bioorthogonal Chemistry and Bioconjugation (Focus on methodological development)

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The development of new reactions that fit this paradigm is crucial for chemical biology. The unique reactivity of the hexadiyne and related hexadiene scaffolds has been explored for developing novel bioconjugation methods, primarily centered around cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful tool for the chemoselective conjugation of macromolecules. google.com While this reaction requires a conjugated diene, the development of molecules like 2'-O-(2,4-hexadiene)uridine demonstrates the utility of the C6 backbone in this context. google.com This diene can be incorporated into an oligonucleotide and subsequently reacted with a dienophile-functionalized molecule, such as a high-molecular-weight polyethylene (B3416737) glycol, to form a stable conjugate in high yield. google.com This methodological approach allows for the specific ligation of peptides and proteins under biological conditions. scispace.comtu-dortmund.de

The alkyne groups present in this compound are key functional groups for another major class of bioorthogonal reactions: azide-alkyne cycloadditions, often referred to as "click chemistry". wikipedia.org The azide (B81097) group is an ideal chemical reporter for use in living systems because it is small, stable, and biologically inert. wikipedia.org The reaction of an azide with a terminal alkyne is highly specific and efficient. While much of the development has focused on terminal alkynes, the conjugated internal alkynes of the this compound core present a unique scaffold. The development of copper-free click chemistry, which uses strained cyclooctynes to react with azides, has become a cornerstone of bioorthogonal labeling. wikipedia.org The principles of alkyne reactivity are central to these methods, and derivatives of this compound-1,6-diol are noted for their potential in bioorthogonal conjugation. smolecule.com

The development of these cycloaddition-based methods is a key area of research for creating well-defined bioconjugates for applications ranging from diagnostics to therapeutics. abacusdx.com The table below summarizes the methodological development involving the hexadiyne/hexadiene scaffold.

Methodology Reactive Scaffold Reaction Type Application/Principle Reference(s)
Diels-Alder Ligation2,4-Hexadiene (B1165886)[4+2] CycloadditionConjugation of macromolecules. A 2,4-hexadiene-modified oligonucleotide reacts with a dienophile-functionalized polymer (e.g., PEG). google.comscispace.com
Azide-Alkyne "Click" ChemistryThis compound[3+2] CycloadditionGeneral principle for bioorthogonal ligation. The alkyne functionality reacts specifically with an azide-modified biomolecule. wikipedia.orgsmolecule.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Hexadiyne, and how can reaction conditions (e.g., temperature, catalysts) be systematically optimized to improve yield?

  • Methodological Answer : Start by reviewing synthetic pathways in Reaxys or SciFinder to identify reported methods, such as alkyne coupling reactions or halogenation-dehydrohalogenation sequences . Use Design of Experiments (DoE) to vary parameters (e.g., solvent polarity, stoichiometry) and analyze yield via gas chromatography (GC). For example, GC retention time for this compound is documented at 5.78 min under specific column conditions (e.g., 30 m HP-5MS column, He carrier gas) . Validate purity using NMR (¹H/¹³C) and compare with literature data (CAS 2809-69-0) .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine GC-MS for volatility analysis (retention index: 5.78) with IR spectroscopy to confirm triple-bond stretches (~2100–2260 cm⁻¹). For structural elucidation, use high-resolution mass spectrometry (HRMS) to match the molecular ion peak (m/z 186.0546 for C₆F₆ derivatives) and compare with computational predictions (e.g., DFT-calculated spectra). Cross-reference with the NIST Chemistry WebBook for fragmentation patterns .

Q. What are the recommended storage conditions for this compound to prevent degradation or hazardous reactions?

  • Methodological Answer : Store in inert atmospheres (argon or nitrogen) at ≤4°C, as its triple bonds may react with moisture or oxygen. Avoid contact with metals, strong acids, or oxidizing agents, as per safety data sheets (SDS) . Regularly monitor stability via periodic GC analysis to detect decomposition products (e.g., lower alkanes or carbonyl compounds) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in [2+2] cycloaddition or polymerization reactions?

  • Methodological Answer : Conduct kinetic studies under varying temperatures and solvent polarities to determine activation parameters (ΔH‡, ΔS‡). Use computational tools (e.g., Gaussian) to model transition states and electron-density surfaces (InChIKey: IUMBVSOABSWHBN-UHFFFAOYSA-N) . Compare experimental and theoretical data to resolve contradictions, such as unexpected regioselectivity in cross-coupling reactions.

Q. How does this compound’s electronic structure influence its interactions in supramolecular or catalytic systems?

  • Methodological Answer : Perform UV-Vis and cyclic voltammetry to measure HOMO-LUMO gaps and redox potentials. Pair with X-ray crystallography (if crystalline) or DFT calculations to correlate bond lengths/angles with reactivity. For example, its linear sp-hybridized carbons may enhance π-backbonding in transition-metal complexes .

Q. What analytical strategies resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?

  • Methodological Answer : Replicate measurements using standardized protocols (e.g., ASTM methods) and validate against independent labs. For solubility, use shake-flask techniques with HPLC quantification. Address outliers by analyzing impurities via LC-MS or ion chromatography . Publish raw data in repositories like Chemotion or RADAR4Chem to enable cross-validation .

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